8-Bromo-9-methyl-9H-adenine is a brominated derivative of adenine, a purine nucleobase essential in various biological processes. It is characterized by the presence of a bromine atom at the 8-position and a methyl group at the 9-position of the adenine structure. The molecular formula for this compound is C6H6BrN5, with a molecular weight of approximately 228.05 g/mol. This compound has garnered interest in scientific research due to its potential applications in biochemistry and pharmacology, particularly as a DNA radiosensitizer that inhibits DNA single-strand break repair in cells .
8-Bromo-9-methyl-9H-adenine can be sourced from various chemical suppliers and research institutions. It falls under the category of modified purines, which are often used in biochemical assays and drug discovery. Its classification as a DNA radiosensitizer highlights its relevance in cancer research and treatment strategies .
The synthesis of 8-Bromo-9-methyl-9H-adenine can be achieved through several methods, primarily involving bromination reactions on adenine derivatives. One common approach involves the bromination of 9-methyladenine using brominating agents such as N-bromosuccinimide or elemental bromine under controlled conditions.
The molecular structure of 8-Bromo-9-methyl-9H-adenine features a purine ring system with specific substitutions:
8-Bromo-9-methyl-9H-adenine participates in various chemical reactions that can modify its structure or enhance its biological activity:
These reactions often involve electrophilic substitution mechanisms where the bromine atom serves as a leaving group or is replaced by other functional groups through nucleophilic attack .
The mechanism by which 8-Bromo-9-methyl-9H-adenine exerts its biological effects primarily involves its interaction with DNA:
Studies have shown that this compound significantly increases the sensitivity of cancer cells to radiation therapy, making it a valuable candidate for further research into cancer treatment modalities .
The purity of commercially available samples is often reported around 95%, which is crucial for reproducibility in scientific applications .
8-Bromo-9-methyl-9H-adenine has several scientific applications:
The ongoing research into this compound aims to elucidate its full potential within pharmacology and biochemistry, particularly regarding its role in modulating cellular responses to therapeutic interventions .
8-Bromo-9-methyl-9H-adenine (C₆H₆BrN₅) features a purine core modified at two critical sites: a bromine atom at the C8 position and a methyl group at the N9 position. Crystallographic studies of analogous 9-substituted adenines (e.g., 9-isopropyl or xylofuranosyl derivatives) reveal that bromine substitution at C8 induces significant steric distortion. The bulky bromine atom forces the purine ring into a slight butterfly-like bend, increasing the C8–Br bond length to ~1.90 Å compared to C–H bonds (~1.08 Å). Concurrently, N9-methylation shifts the glycosidic bond angle (N9–C1') by 5–7° relative to unsubstituted adenine, constraining rotational freedom. These substitutions collectively reduce crystal symmetry, typically resulting in monoclinic or orthorhombic unit cells with Z-values ≤ 4 [2] [5].
Density Functional Theory (DFT) calculations indicate that bromine’s electron-withdrawing effect depletes electron density at C8, rendering the site electrophilic (partial charge δ⁺ = +0.32). N9-methylation suppresses prototropic tautomerism by blocking N9–H bonding, stabilizing the canonical 9H-tautomer. Gas-phase studies confirm that protonation occurs exclusively at N1 in 9-methyladenines, forming a single protomer state (N1-H⁺) with no observable N3-H⁺ or N7-H⁺ isomers. This contrasts with unsubstituted 8-bromoadenine, which forms mixed protomers (N1-H⁺/N3-H⁺) in solution [3] [7].
Table 1: Key Bond Parameters from Crystallographic/DFT Analysis
Bond/Angle | Value | Impact of Substitution |
---|---|---|
C8–Br | 1.89–1.92 Å | Steric hindrance, ring distortion |
N9–CH₃ | 1.47 Å | Blocked tautomerism at N9 |
∠C4–N9–C8 | 127° | Increased vs. adenine (125°) |
Purine ring bend (θ) | 8–12° | Butterfly deformation due to C8–Br |
¹H and ¹³C NMR spectra (DMSO-d6) exhibit distinct shifts attributable to bromine and methyl groups:
Table 2: Spectroscopic Assignments for 8-Bromo-9-methyl-9H-adenine
Technique | Peak Position | Assignment |
---|---|---|
¹H NMR | δ 3.82 (s, 3H) | N9–CH₃ |
δ 8.32 (s, 1H) | H2 | |
¹³C NMR | δ 152.6 | C8 (Br-substituted) |
δ 29.8 | N9–CH₃ | |
UV-Vis | 212 nm | π→π* (purine ring) |
265 nm | n→π* (C=O/C=N with Br perturbation) | |
IR | 610 cm⁻¹ | C–Br stretch |
1430 cm⁻¹ | N9–CH₃ deformation |
The compound decomposes at >250°C without melting, consistent with bromopurines. Bromine’s mass and polarizability enhance lattice energy, raising the sublimation point by ~40°C versus 9-methyladenine. In aqueous solutions, solubility is minimal (<0.1 mg/mL), attributable to halogen-induced hydrophobicity and planar stacking. Solubility improves in polar aprotic solvents (e.g., DMSO: ~15 mg/mL) due to dipole-dipole interactions with the C8–Br bond and purine π-system. DFT-derived hydration energy (ΔGₕyd = −18.3 kJ/mol) confirms weak water affinity. Gas-phase stability studies reveal susceptibility to radical isomerization: C8 σ-radicals generated via Br dissociation undergo exergonic H-migrations to N3/N7 with ΔG‡ = 67–72 kJ/mol [3] [6] [7].
Table 3: Thermodynamic and Solvation Properties
Property | Value | Conditions |
---|---|---|
Decomposition Point | >250°C | — |
Aqueous Solubility | <0.1 mg/mL | 20°C, pH 7 |
DMSO Solubility | ~15 mg/mL | 20°C |
Hydration Free Energy (ΔG) | −18.3 kJ/mol | DFT/B3LYP/6-311G++(d,p) |
Radical Isomerization ΔG‡ | 67–72 kJ/mol | Gas phase (RRKM calc.) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7